
1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
説明
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the methoxyphenyl group and carboxylic acid group could potentially influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the 1,2,4-triazole ring, the methoxyphenyl group, and the carboxylic acid group. These groups could potentially form intramolecular hydrogen bonds, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
As a derivative of 1,2,4-triazole, this compound could potentially participate in various chemical reactions. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could potentially make it soluble in polar solvents, while the methoxyphenyl group could potentially increase its solubility in nonpolar solvents .将来の方向性
作用機序
Target of Action
For instance, apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade .
Biochemical Pathways
For example, apixaban, a similar compound, inhibits the coagulation cascade, thereby preventing thrombosis .
生化学分析
Biochemical Properties
1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as pyruvate dehydrogenase kinase isozyme 4, mitochondrial, which is involved in the regulation of the pyruvate dehydrogenase complex . The nature of these interactions often involves inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the STAT3 pathway, which plays a crucial role in cell growth and apoptosis . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For example, molecular docking studies have shown that it can bind to the active site of enzymes, thereby inhibiting their activity . This inhibition can result in the downregulation of specific metabolic pathways and the alteration of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways effectively . At higher doses, it can cause adverse effects, including toxicity and alterations in normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the pyruvate dehydrogenase complex, leading to changes in metabolic pathways . These interactions can result in alterations in metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transporters that facilitate its movement across cellular membranes . Additionally, it can bind to specific proteins that influence its localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to specific compartments or organelles within cells, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its activity and function.
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-12-10(11(15)16)13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWSFIGCBUXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



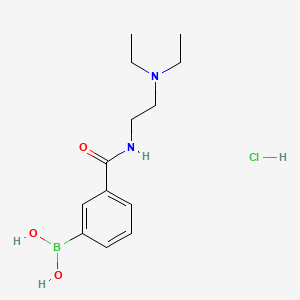
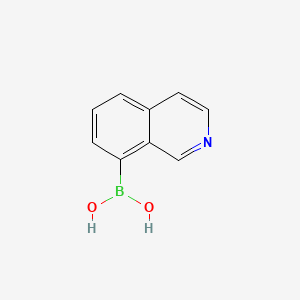
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1387146.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride](/img/structure/B1387147.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine](/img/structure/B1387151.png)
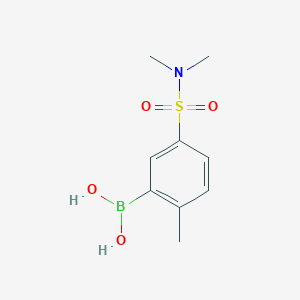

![3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid](/img/structure/B1387155.png)
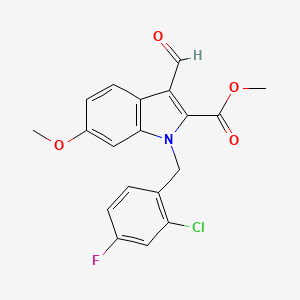
![3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387157.png)
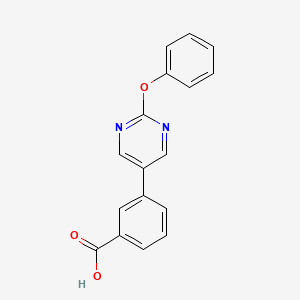
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride](/img/structure/B1387160.png)
![4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387162.png)